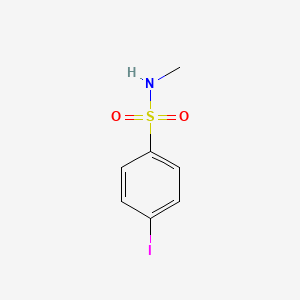

4-iodo-N-methylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHGLHPNTLMRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo N Methylbenzene 1 Sulfonamide and Its Analogues

Direct Synthesis Approaches

Direct approaches focus on constructing the target molecule by forming either the carbon-iodine bond on a pre-existing N-methylbenzenesulfonamide core or by creating the sulfonamide moiety on an iodinated benzene (B151609) ring.

Electrophilic Iodination Strategies for Arylsulfonamides

Given that the sulfonamide group deactivates the ring, the iodination reaction typically requires an activating agent or catalyst to generate a sufficiently potent electrophilic iodine source ("I+"). wikipedia.org Iodine itself is the least reactive halogen in aromatic substitutions, necessitating these harsher conditions. commonorganicchemistry.com Common iodinating systems suitable for deactivated arenes include iodine in the presence of an oxidizing agent like nitric acid or iodic acid, or reagents like N-iodosuccinimide (NIS) activated by a strong acid. wikipedia.org

Table 1: Selected Reagents for Electrophilic Iodination of Arenes

| Reagent System | Description | Typical Substrates |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃) | Generates a strong electrophilic iodine species. wikipedia.org | Deactivated and activated arenes. |

| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., H₂SO₄, TFA) | NIS serves as the iodine source, activated by a protic acid. organic-chemistry.org | Activated and moderately deactivated arenes. |

| Iodine Monochloride (ICl) | A polarized interhalogen compound that is more reactive than I₂. | Activated and moderately deactivated arenes. |

This table provides an overview of common iodinating agents and their general applicability.

Sulfonylation Reactions utilizing Substituted Benzenes

An alternative direct approach begins with iodobenzene (B50100). This route involves first introducing the sulfonyl group onto the iodinated ring, followed by amidation. The sulfonation of iodobenzene with sulfur trioxide in liquid sulfur dioxide has been shown to be highly regioselective. Research indicates that this reaction yields an isomer distribution heavily favoring the para-substituted product. byu.edu

Table 2: Isomer Distribution in the Sulfonation of Iodobenzene byu.edu

| Isomer | Percentage |

|---|---|

| Ortho | 1.40% |

| Meta | 0.34% |

Data from the sulfonation of iodobenzene at -12.5°C with sulfur trioxide (S-35) in liquid sulfur dioxide. byu.edu

The resulting 4-iodobenzenesulfonic acid can be converted to the corresponding 4-iodobenzenesulfonyl chloride. sigmaaldrich.com This sulfonyl chloride is a stable, commercially available intermediate. sigmaaldrich.comfishersci.ca The final step is the reaction of 4-iodobenzenesulfonyl chloride with methylamine (B109427) in the presence of a base to afford the target compound, 4-iodo-N-methylbenzene-1-sulfonamide. This pathway is often preferred due to the high regioselectivity of the initial sulfonation step.

Indirect Synthesis and Functional Group Transformations

Indirect methods rely on the strategic modification of functional groups on precursor molecules that already contain either the sulfonamide or the iodo-substituent.

Derivatization from Precursor Sulfonamides

A powerful and highly regioselective indirect route involves the derivatization of an amino group. This method typically starts with 4-aminobenzenesulfonamide (sulfanilamide) or its N-methylated derivative, 4-amino-N-methylbenzene-1-sulfonamide. The synthesis proceeds via a Sandmeyer-type reaction. thieme-connect.de

The key steps are:

Diazotization : The primary aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0–5 °C) to form a stable arenediazonium salt. thieme-connect.de

Iodination : The diazonium salt is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile to yield the corresponding aryl iodide. thieme-connect.de

This method is advantageous because it avoids the potential for isomer formation that can occur with direct electrophilic iodination. A one-pot procedure for the diazotization and iodination of aromatic amines using silica (B1680970) sulfuric acid and potassium iodide under solvent-free conditions has been developed, offering a convenient and rapid synthesis of iodoarenes. thieme-connect.de

Modifications of the Iodine Substituent for Advanced Architectures

The carbon-iodine bond in this compound is a versatile functional handle for constructing more complex molecular architectures through cross-coupling reactions. This allows for the synthesis of a wide array of analogues.

Sonogashira Coupling: This reaction is a cornerstone for forming C(sp²)-C(sp) bonds, effectively coupling the aryl iodide with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This method allows for the introduction of various substituted alkyne moieties onto the benzene ring, which can serve as precursors for other functional groups or as key structural elements in biologically active molecules and materials. While traditional methods often require anhydrous and anaerobic conditions, modern protocols, including copper-free versions, have been developed that operate under milder conditions. organic-chemistry.orgnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting the aryl iodide with an aryl- or vinylboronic acid (or its ester). mdpi.com This reaction is catalyzed by a palladium(0) complex and requires a base. mdpi.com The Suzuki coupling is widely used due to its mild reaction conditions, commercial availability of a vast number of boronic acids, and high tolerance for a variety of functional groups. nih.gov It provides a direct route to biaryl sulfonamides and other advanced architectures.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Reagents | Product Type |

|---|---|---|---|

| Sonogashira | Aryl Iodide + Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) wikipedia.org | Aryl Alkyne |

This table summarizes the key components of two major cross-coupling reactions applicable to this compound.

Catalytic and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient catalytic processes. For the synthesis of this compound and its derivatives, several strategies align with the principles of green chemistry.

Sustainable iodination protocols aim to replace hazardous reagents with safer alternatives. For instance, methods have been developed that use potassium iodide with eco-friendly oxidants like sodium percarbonate or dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com These systems avoid the use of strong, corrosive acids and heavy metals. mdpi.com Furthermore, the use of organocatalysts or reusable solid acid catalysts for activating iodinating agents like NIS represents a move towards more sustainable electrophilic substitution reactions. organic-chemistry.org

In the context of sulfonamide synthesis, iodine has been used as a catalyst for the sulfonylation of amines with arylsulfonyl hydrazides, representing a metal-free strategy that uses readily available materials under mild conditions. researchgate.net

For the subsequent modification of the iodine substituent, significant progress has been made in making cross-coupling reactions more sustainable. This includes the development of highly active palladium catalysts that allow for very low catalyst loadings (ppm levels), the use of water as a reaction solvent, and the elimination of the copper co-catalyst in Sonogashira reactions. organic-chemistry.orgnih.gov These advancements not only reduce the environmental impact but can also simplify product purification, a crucial aspect in pharmaceutical manufacturing. nih.gov

Metal-Catalyzed Sulfonamide Formation

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of iodinated N-alkylbenzenesulfonamides, several transition metals have been employed, with iron, copper, and palladium being particularly prominent.

A notable one-pot, two-stage synthesis of diaryl sulfonamides, which can be adapted for N-alkyl analogues, utilizes sequential iron and copper catalysis. d-nb.info This process begins with a regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation reaction. d-nb.info The initial step employs an iron triflimide super Lewis acid and N-iodosuccinimide (NIS) to achieve the iodination. d-nb.info Subsequently, a copper(I)-catalyzed Ullmann-Goldberg coupling is performed to form the C-N bond between the iodinated arene and the sulfonamide. d-nb.info This method is advantageous as it avoids the use of genotoxic sulfonyl chlorides. d-nb.info

Copper-catalyzed Chan-Lam coupling-like reactions also provide a route to N-arylsulfonamides from (het)arylboronic acids and chloramine-T or related compounds. thieme.de While this method doesn't directly produce the iodo-substituted compound, the use of a 4-iodophenylboronic acid would furnish the desired scaffold. The classical copper-mediated Ullmann reaction, which couples aryl halides with amines or amides, has also been refined to operate under milder, catalytic conditions, often with the use of specialized ligands, although ligand-free systems are increasingly being developed for practicality. nie.edu.sg

Palladium catalysis is another powerful tool, particularly for the C-N cross-coupling of sulfinamides with aryl halides. organic-chemistry.org This approach can be used to construct N-aryl sulfinamides, which are precursors or analogues of the target compound. The choice of ligand, such as tBuXPhos, is often crucial for achieving high yields, and the addition of a small amount of water can significantly enhance the reaction rate by improving the solubility of the inorganic base. organic-chemistry.org

| Catalyst System | Substrates | Key Features | Yields | Ref |

| Fe(NTf2)3 / NIS then CuI / DMEDA | Activated arene, primary sulfonamide | One-pot, two-stage process; regioselective para-iodination. | Moderate to excellent | d-nb.info |

| CuI | Aryl bromide, sulfonamide | Ligand-free conditions possible. | Good to excellent | nie.edu.sg |

| Pd2(dba)3 / tBuXPhos | Aryl halide, sulfinamide | Preserves chirality at sulfur; water enhances yield. | High | organic-chemistry.org |

| Cu(OAc)2 | (Het)arylboronic acid, Chloramine-T | Chan-Lam-like coupling at room temperature. | Moderate to good | thieme.de |

Metal-Free and Photoredox-Mediated Approaches

In response to the environmental and economic concerns associated with transition metals, metal-free and photoredox-mediated synthetic strategies have gained significant traction. These methods often rely on the unique reactivity of iodine-based reagents.

Hypervalent iodine reagents are particularly useful in this context, facilitating a range of transformations without the need for metal catalysts. nih.gov These reagents can mediate NH transfer reactions to form sulfonimidamides, which are aza-analogues of sulfonamides. nih.gov The development of NH transfer reactions using hypervalent iodine and simple ammonia (B1221849) sources has streamlined the synthesis of these compounds. nih.gov

Iodine itself can catalyze the oxidative coupling of sulfonyl hydrazides and amines to form sulfonamides. This metal-free approach offers a green alternative to traditional methods. Similarly, iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines has been demonstrated to proceed in moderate to excellent yields in environmentally friendly solvents like water.

Photoredox catalysis has emerged as a powerful strategy for forming C-S and C-I bonds under mild conditions. For instance, a photoredox-mediated approach has been developed for the synthesis of (E)-β-iodovinyl sulfones from simple alkynes and thiols, using TBAI as the iodine source. While not a direct synthesis of this compound, this methodology highlights the potential of photoredox catalysis in constructing complex iodinated organosulfur compounds.

| Method | Reagents | Key Features | Yields | Ref |

| Hypervalent Iodine NH Transfer | Sulfinamide, Hypervalent Iodine(III) reagent, Ammonia source | Metal-free; forms sulfonimidamides. | Excellent | nih.gov |

| Iodine-Catalyzed Oxidative Coupling | Sulfonyl hydrazide, Amine, Iodine | Metal-free. | N/A | researchgate.net |

| Iodine-Mediated Synthesis | Sodium sulfinate, Amine, Iodine | Eco-friendly (can be run in water). | Moderate to excellent | organic-chemistry.org |

| Photoredox-Mediated Iodosulfonylation | Alkyne, Thiol, TBAI, Photocatalyst | Forms (E)-β-iodovinyl sulfones; mild conditions. | Good | organic-chemistry.org |

Stereoselective Synthetic Pathways involving Iodinated Sulfonamides

The development of stereoselective reactions involving iodinated sulfonamides is of paramount importance for the synthesis of chiral drugs and materials. These methods often leverage the unique properties of the iodo-sulfonamide moiety to control the stereochemical outcome of a reaction.

A significant advancement in this area is the diastereoselective diamination of alkenes using hypervalent iodine compounds. google.com These reagents, which can be derived from sulfonamides, enable the direct oxidative transformation of alkenes into vicinal diamines with high diastereoselectivity for internal alkenes. google.com This process is notable for proceeding without the need for a metal catalyst, which is often required for such transformations. google.com

Chiral hypervalent iodine reagents have been extensively developed for a variety of asymmetric transformations. nih.govresearchgate.net These reagents can be used in catalytic or stoichiometric amounts to achieve enantioselective oxidations and other reactions. nih.gov The introduction of chirality can be achieved by attaching chiral acids or alcohols to the iodine center or by using an iodoarene backbone with axial chirality. nih.gov

Rhodium-catalyzed reactions have also been employed for the stereoselective functionalization of sulfonamides. For example, rhodium(III)-catalyzed ortho C-H olefination of aryl sulfonamides directed by the sulfonamide group has been reported. nih.gov While not directly involving an iodinated substrate, this demonstrates the directing group ability of the sulfonamide, which could be applied to stereoselective reactions of iodo-sulfonamides. Furthermore, rhodium-catalyzed diastereoselective imination of sulfides using a chiral nitrene derived from a sulfonamide can produce optically active sulfilimines. researchgate.net

Iron catalysis has also been shown to mediate the diastereoselective C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines. nih.gov The sulfonamide group can be a part of the substrate, influencing the stereochemical outcome of the cyclization. nih.gov

| Reaction Type | Catalyst/Reagent | Substrates | Stereoselectivity | Ref |

| Diamination | Hypervalent Iodine Compound (from sulfonamide) | Alkenes | High diastereoselectivity | google.com |

| Asymmetric Oxidation | Chiral Hypervalent Iodine Reagent | Sulfides | Excellent enantioselectivity | nih.gov |

| Imination | Rhodium Catalyst | Sulfides, Chiral Nitrene Source | Good diastereoselectivity | researchgate.net |

| C-H Amination | Iron Dipyrrin Complex | Aliphatic Azides | High diastereoselectivity | nih.gov |

Chemical Reactivity and Mechanistic Pathways of 4 Iodo N Methylbenzene 1 Sulfonamide

Reactivity Governed by the Iodine Moiety

The carbon-iodine bond is the most reactive site on the aromatic ring for a variety of synthetic transformations. Its reactivity is enhanced by the electron-withdrawing nature of the para-sulfonamide group, which polarizes the aromatic ring and facilitates reactions at the iodinated carbon.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is typically a challenging transformation due to the high energy barrier for disrupting the aromatic system. However, the presence of strong electron-withdrawing groups, such as the sulfonamide group (-SO₂NHCH₃), in the para position significantly activates the aryl iodide towards nucleophilic attack. libretexts.org This activation facilitates the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, which is a key step in the addition-elimination mechanism of SNAr reactions. libretexts.orgyoutube.comdiva-portal.org

The generally accepted two-step mechanism involves the initial attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of the tetrahedral Meisenheimer intermediate. libretexts.org The negative charge is delocalized onto the electron-withdrawing sulfonamide group, stabilizing the intermediate. In the second step, the leaving group, the iodide ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org While direct SNAr reactions on 4-iodo-N-methylbenzene-1-sulfonamide may require potent nucleophiles or elevated temperatures, the electronic activation provided by the sulfonamide group makes this pathway viable.

Another important class of nucleophilic substitution at the iodinated carbon involves copper-catalyzed processes, often referred to as Ullmann-type reactions or Ullmann condensations. wikipedia.orgorganic-chemistry.org These reactions are highly effective for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. wikipedia.orgnih.gov In a typical Ullmann condensation, a copper(I) salt catalyzes the coupling of the aryl iodide with an alcohol, amine, or thiol, often in the presence of a base and at high temperatures. wikipedia.org This methodology provides a powerful alternative to palladium-catalyzed methods for constructing these crucial bonds.

Table 1: Examples of Potential Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile (Nu⁻) | Product | Conditions |

|---|---|---|---|

| SNAr | RO⁻ (Alkoxide) | 4-Alkoxy-N-methylbenzene-1-sulfonamide | Strong base, polar solvent |

| SNAr | R₂N⁻ (Amide) | 4-(Dialkylamino)-N-methylbenzene-1-sulfonamide | Strong base, polar solvent |

| Ullmann Condensation | R-OH (Alcohol) | 4-Aryloxy/Alkoxy-N-methylbenzene-1-sulfonamide | Cu(I) catalyst, base, heat |

The carbon-iodine bond of this compound makes it an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is a robust and widely used method for forming biaryl structures. researchgate.netnih.gov The reaction of this compound with an arylboronic acid would yield a 4-aryl-N-methylbenzene-1-sulfonamide derivative. researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.orgnih.gov This palladium-catalyzed process allows for the vinylation of the aromatic ring, providing access to substituted styrene (B11656) derivatives. nih.govprinceton.edu

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgyoutube.com The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method is invaluable for synthesizing aryl-substituted alkynes. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org It serves as a modern alternative to classical methods like the Goldberg reaction, offering broader substrate scope and milder conditions. wikipedia.orgresearchgate.net The reaction would convert this compound into various N-aryl or N-alkyl substituted aniline (B41778) derivatives.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) / Base | C(aryl)-C(aryl) |

| Heck | R-CH=CH₂ | Pd(0) / Base | C(aryl)-C(vinyl) |

| Sonogashira | R-C≡CH | Pd(0) / Cu(I) / Base | C(aryl)-C(alkynyl) |

Reactivity of the N-Methylsulfonamide Group

The N-methylsulfonamide functional group also exhibits characteristic reactivity, providing avenues for further molecular diversification. Its behavior is dominated by the strong electron-withdrawing nature of the sulfonyl group, which influences the adjacent nitrogen and methyl groups.

While the nitrogen atom in this compound is already substituted, further reactions are possible. For instance, N-alkylation of sulfonamides is a known transformation, and although less common for N-alkylsulfonamides, quaternization reactions can occur with reactive alkylating agents to form sulfonylammonium salts. organic-chemistry.orgnih.govmdpi.com Such transformations, however, are less prevalent than reactions involving the N-H bond of primary or secondary sulfonamides. More significant reactivity often involves cleavage of the N-S bond. nih.gov

While the specific compound lacks an N-H bond, which is a common site for radical generation in primary sulfonamides, the N-methylsulfonamide group can still participate in radical processes. Nitrogen-centered radicals can be generated from sulfonamides and used to construct C-N bonds. nih.gov In reactions involving radical cyclizations, it has been shown that an initially formed α-sulfonamidoyl radical can undergo β-elimination of a sulfonyl radical (RSO₂•) to generate an imine. nih.govresearchgate.net This indicates the lability of the N-S bond under radical conditions. Furthermore, electron-induced cleavage of the N-S or N-N bond (in nitrosated derivatives) has been observed, highlighting the potential for the sulfonamide group to act as a leaving group or fragment under specific reductive or radical-initiating conditions. rsc.orgresearchgate.netrsc.org

The protons on a carbon atom alpha to a sulfonyl group are acidic due to the powerful electron-withdrawing and stabilizing nature of the SO₂ group. In this compound, this applies to the protons of the N-methyl group. The arylsulfonyl moiety significantly enhances the acidity of these protons compared to a typical N-methyl group, facilitating deprotonation by a strong base (e.g., organolithium reagents) to form an α-sulfonyl carbanion (a nitrogen ylide).

This carbanionic intermediate is stabilized by the adjacent sulfonyl group, which can delocalize the negative charge. researchgate.net The resulting nucleophilic species can then react with various electrophiles, allowing for the elongation and functionalization of the N-methyl group. This reactivity provides a synthetic handle to introduce new substituents at a position that is not typically reactive.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the detailed chemical reactivity and mechanistic pathways of this compound. In-depth studies focusing on spectroscopic probes for its reaction intermediates, radical scavenger experiments, kinetic analyses, and proton-coupled electron transfer (PCET) mechanisms involving this particular compound are not readily found in published research.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The generation of content for the specified sections and subsections would require speculative reasoning based on the reactivity of analogous compounds, which would violate the instruction to focus exclusively on the named molecule.

To provide a scientifically sound and non-speculative article, documented research findings specific to this compound are necessary. Without such data, the creation of the requested article with the required level of detail and accuracy is not feasible.

Computational and Theoretical Studies on 4 Iodo N Methylbenzene 1 Sulfonamide

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of quantum chemical investigations, offering a balance between accuracy and computational cost for studying medium-sized molecules like 4-iodo-N-methylbenzene-1-sulfonamide. DFT calculations are instrumental in determining the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule.

In theoretical studies of similar sulfonamide derivatives, DFT methods, often paired with basis sets like 6-31G(d,p), have been successfully employed to calculate and predict molecular geometries. nih.gov For this compound, these calculations would reveal key bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed through techniques like Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT. nih.gov

Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Table 1: Calculated DFT Parameters for a Representative Sulfonamide (Note: This data is illustrative and based on typical values for similar sulfonamides)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Molecular Electrostatic Potential (MEP) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red and yellow regions) localized around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the methyl and amine groups would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) analysis provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. QTAIM can be used to characterize the nature of both covalent and non-covalent interactions within this compound, providing insights into bond strengths and the stability of the molecular structure.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The sulfonamide group can exhibit conformational flexibility, leading to different spatial arrangements of the molecule. mdpi.com Conformational landscape exploration for this compound would involve systematically rotating the bonds, particularly around the S-N and S-C bonds, to identify stable conformers and the energy barriers between them. Aromatic sulfonamides are known to display conformational chirality, and it is likely that this compound also preferentially exists in specific synclinal conformations. mdpi.com

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule behaves in different environments, such as in solution, and can help to understand the flexibility and intermolecular interactions that govern its macroscopic properties.

Theoretical Prediction of Reactivity and Mechanistic Insights

Theoretical calculations are crucial for predicting the reactivity of this compound and for elucidating potential reaction mechanisms. The analysis of global reactivity descriptors, derived from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's reactivity.

Table 2: Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Softness (S) | 1/η | 0.38 eV-1 |

These descriptors help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction. For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

Furthermore, computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This provides detailed mechanistic insights into how this compound might participate in various chemical transformations.

Analysis of Non-Covalent Interactions within the Molecular Architecture

Non-covalent interactions play a critical role in determining the supramolecular structure and crystal packing of this compound. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, are weaker than covalent bonds but are collectively significant. rsc.orgrsc.org

In the solid state, it is expected that the N-H group of the sulfonamide would act as a hydrogen bond donor, while the sulfonyl oxygens would act as acceptors, leading to the formation of intermolecular hydrogen bonding networks. mdpi.com The iodine atom can also participate in halogen bonding, a directional interaction with nucleophilic regions of neighboring molecules. The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure. acs.org Analysis of these non-covalent interactions is essential for understanding the polymorphism and physicochemical properties of the compound. rsc.org

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

The N-methylsulfonamide group can act as a directing group in certain electrophilic aromatic substitution reactions or can be modified itself. The acidic nature of the sulfonamide proton allows for reactions at the nitrogen atom after deprotonation. This dual functionality enables chemists to construct complex molecular architectures in a stepwise and controlled manner. the-eye.eu For instance, the iodo-group can be first utilized in a cross-coupling reaction to build a more complex carbon skeleton, and subsequently, the sulfonamide part can be involved in further transformations. This strategic approach is fundamental in the synthesis of pharmacologically active compounds and advanced materials where precise control over the molecular structure is essential. rsc.org

A generalized scheme illustrating the role of 4-iodo-N-methylbenzene-1-sulfonamide as a key intermediate is presented below:

| Reaction Type | Reactant/Catalyst | Product Functionality | Significance |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst | Biaryl or Styrenyl sulfonamide | Construction of complex aromatic systems |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted sulfonamide | Formation of C(sp²)-C(sp²) bonds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted sulfonamide | Introduction of linear carbon chains |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-aryl sulfonamide | Formation of C-N bonds |

Development of Catalytic Systems using Sulfonamide Derivatives

While this compound is not typically a catalyst itself, its derivatives are instrumental in the development of advanced catalytic systems. The sulfonamide moiety can be elaborated into more complex structures that can act as ligands for transition metals. For example, the nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, influencing its electronic properties and steric environment. This, in turn, can modulate the catalytic activity and selectivity of the metal complex.

The synthesis of chiral sulfonamide-containing ligands is a particularly active area of research. These ligands can be used in asymmetric catalysis to produce enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry. The general approach involves the synthesis of a sulfonamide derivative from this compound, followed by its incorporation into a larger ligand framework. These ligands have been successfully employed in a variety of catalytic transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.

Exploitation in the Construction of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. mdpi.com The development of efficient methods for their synthesis is a central goal of organic chemistry. organic-chemistry.org this compound and its derivatives have emerged as valuable precursors for the construction of a variety of nitrogen heterocycles. mdpi.comresearchgate.net

One common strategy involves an intramolecular cyclization reaction. For example, a substrate containing both a sulfonamide and an alkyne or alkene can be synthesized from this compound through a cross-coupling reaction. researchgate.net Subsequent treatment with a suitable catalyst can induce an intramolecular cyclization to form a nitrogen-containing ring. The sulfonamide nitrogen acts as the nucleophile in this ring-closing step. This approach has been used to synthesize a range of heterocyclic systems, including indoles, quinolines, and other fused-ring systems.

A systematic study on the synthesis of saturated nitrogen heterocycles through intramolecular radical addition to alkynes has demonstrated the utility of sulfonamides containing both an alkyne and an iodoalkyl subunit. researchgate.net When subjected to a copper-based photoredox catalyst, these substrates undergo an exclusive exo-dig cyclization, leading to the formation of azetidines, pyrrolidines, piperidines, and azepanes. researchgate.net

| Heterocycle Class | Synthetic Strategy | Key Reaction |

| Indoles | Intramolecular cyclization | Palladium-catalyzed C-N bond formation |

| Quinolines | Intramolecular cyclization | Radical or transition-metal-catalyzed cyclization |

| Azetidines | Intramolecular radical addition | Copper-based photoredox catalysis |

| Pyrrolidines | Intramolecular radical addition | Copper-based photoredox catalysis |

| Piperidines | Intramolecular radical addition | Copper-based photoredox catalysis |

Design and Synthesis of Structurally Diverse Sulfonamide Derivatives

The structural diversity of sulfonamide derivatives is key to their wide range of applications. researchgate.netnih.gov this compound is an excellent starting point for generating libraries of structurally diverse sulfonamides. The reactivity of the C-I bond and the N-H bond of the sulfonamide allows for a multitude of chemical transformations.

The following table summarizes some of the common synthetic modifications performed on this compound to generate diverse derivatives:

| Reaction Site | Reagent | Type of Derivative |

| C-I bond | Organoboron reagents (Suzuki) | Aryl/heteroaryl substituted sulfonamides |

| C-I bond | Alkenes (Heck) | Alkenyl substituted sulfonamides |

| C-I bond | Alkynes (Sonogashira) | Alkynyl substituted sulfonamides |

| C-I bond | Amines (Buchwald-Hartwig) | Amino substituted sulfonamides |

| N-H bond | Alkyl halides | N-alkylated sulfonamides |

| N-H bond | Acyl chlorides | N-acylated sulfonamides |

These reactions can be performed in a combinatorial fashion to rapidly generate a large number of distinct sulfonamide derivatives. These libraries can then be screened for various biological activities or material properties. For instance, novel sulfonamide derivatives containing a piperidine (B6355638) moiety have been synthesized and evaluated for their bactericidal activity against plant bacterial diseases. mdpi.com

Supramolecular Assembly and Crystal Engineering of Sulfonamide Compounds

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into well-defined, higher-order structures. ias.ac.inias.ac.in Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. weizmann.ac.il Sulfonamide compounds, including derivatives of this compound, are excellent candidates for supramolecular assembly due to their ability to form robust and directional hydrogen bonds.

The N-H proton of the sulfonamide group is a good hydrogen bond donor, while the two oxygen atoms are good hydrogen bond acceptors. This allows for the formation of various hydrogen-bonding motifs, such as chains, dimers, and more complex networks. The presence of the iodo-substituent can also lead to other non-covalent interactions, such as halogen bonding, which can further influence the packing of the molecules in the crystal lattice.

By systematically modifying the structure of the sulfonamide, for example, by introducing different substituents on the aromatic ring, it is possible to tune the intermolecular interactions and thus control the resulting crystal structure and material properties. This approach has been used to design materials with specific optical, electronic, or mechanical properties. The study of the crystal structure of sulfonamide compounds provides valuable insights into the relationship between molecular structure and solid-state properties. nih.gov

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Methodologies for Halogenated Sulfonamides

The synthesis of sulfonamides has evolved significantly beyond traditional methods, which often involved the reaction of a sulfonyl chloride with an amine. rsc.org Modern strategies focus on efficiency, sustainability, and the ability to introduce chemical diversity. For halogenated sulfonamides, several innovative approaches are gaining prominence.

Recent advancements include metal-free, iodine-catalyzed methods that allow for the construction of sulfonamides from readily available starting materials like sulfonyl hydrazides and amines under mild conditions. researchgate.net This approach is noted for its operational simplicity and the use of accessible and easy-to-handle reagents. researchgate.net Another green and efficient protocol involves the iodine-catalyzed sulfonylation of sulfonyl hydrazides with tertiary amines. rsc.org

Furthermore, photochemistry is being harnessed to forge new synthetic pathways. Visible-light, iodine-promoted reactions have been developed for the formation of N-sulfonyl imines and N-alkylsulfonamides from aldehydes and hypervalent iodine reagents. nih.govresearchgate.net These methods are attractive due to their mild reaction conditions and use of stable, widely available reagents. nih.govresearchgate.net

Researchers are also exploring novel C-H functionalization techniques to create halogenated sulfonamides. For instance, remote C-H fluorination and chlorination of sulfonyl-protected alkyl amines have been achieved using nitrogen-centered radical precursors. chemistryviews.org Such strategies, along with C-N cross-coupling and S-N bond construction, are expanding the toolkit for creating complex sulfonamide structures. researchgate.netthieme-connect.com A one-pot synthesis merging traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides represents another significant leap forward, bypassing the need for pre-functionalization. acs.org

Deeper Mechanistic Understanding of Complex Transformations

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and developing new transformations. For iodinated sulfonamides, research is shedding light on the intricate pathways governing their formation. Several studies on iodine-catalyzed or -promoted sulfonamide syntheses suggest the involvement of radical intermediates.

Control experiments in the formation of sulfonamides from sulfonyl hydrazides point towards a radical-mediated process. researchgate.net Similarly, mechanistic studies of visible-light-promoted syntheses indicate that the reaction proceeds through an initial step involving a radical initiator, generated by either light or heat, to activate the substrates. nih.govresearchgate.net The use of hypervalent iodine reagents in these transformations introduces additional mechanistic possibilities, including pathways that may involve ligand exchange and reductive elimination or rearrangement steps. chemrxiv.org Gaining a deeper insight into these radical and hypervalent iodine-mediated pathways is a key area of ongoing research, which could lead to enhanced control over reaction outcomes and the development of entirely new synthetic methods.

Advanced Computational Modeling for Novel Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to sulfonamides is accelerating the design of novel compounds. nih.gov Techniques like Density Functional Theory (DFT), molecular docking, and quantitative structure-retention relationship (QSRR) modeling are providing unprecedented insights into the properties and potential activities of molecules like 4-iodo-N-methylbenzene-1-sulfonamide. nih.govmdpi.comresearchgate.net

DFT is frequently used to simulate the electronic structure of organic compounds, providing valuable information on molecular reactivity and electronic transitions. nih.govresearchgate.net This allows researchers to predict how a molecule might behave in a chemical reaction or interact with a biological target. Computational docking studies are employed to estimate the binding affinities and conformations of newly synthesized sulfonamide derivatives against biological targets, such as bacterial enzymes, offering a structural basis for their observed activity. nih.gov

Furthermore, computational models are being used to predict physicochemical properties like lipophilicity, which is crucial for drug development. mdpi.com By comparing chromatographically determined lipophilicity with computationally derived values, researchers can refine their models and better screen for compounds with desirable characteristics. mdpi.com Molecular modeling is also used to investigate interactions at a nanoscale, such as the adsorption of sulfonamides on mineral surfaces, which has environmental implications. researchgate.net These advanced computational approaches are enabling a more rational, hypothesis-driven design of novel sulfonamide-based compounds with tailored properties.

Exploration of New Chemical Reactivities and Applications

While historically recognized for their antibacterial properties, the sulfonamide functional group is being explored for a much broader range of applications. nih.gov The presence of a halogen atom, such as iodine in this compound, adds another dimension of functionality, opening doors to new chemical reactivities and therapeutic possibilities.

Recent research has demonstrated that novel halogenated sulfonamide biguanides possess anti-coagulation properties, suggesting a potential role in cardiovascular medicine. nih.gov In another exciting development, iodinated quinazolinones that incorporate a sulfonamide moiety have been investigated for their ability to counteract radiation-induced oxidative stress. dundee.ac.uknih.gov These compounds have shown promise as radioprotective agents by scavenging reactive oxygen species (ROS) and reducing oxidative damage in preclinical models. dundee.ac.uknih.gov The iodine atom itself is considered a contributor to this free-radical scavenging activity. dundee.ac.uk

The unique properties of the carbon-iodine bond also make it a valuable handle for further chemical modification, allowing this compound to serve as a versatile building block in the synthesis of more complex molecules. The use of novel iodine compounds as amination agents in catalyst-free reactions further highlights the expanding reactivity profile of such molecules. google.com This exploration into new biological activities and chemical applications signifies a vibrant future for iodinated sulfonamides, moving them far beyond their traditional roles.

Q & A

Q. How do crystallographic studies inform formulation strategies for enhanced solubility?

- Methodological Answer :

- Polymorph screening via solvent-drop grinding identifies stable crystalline forms with improved aqueous solubility.

- Co-crystallization with coformers (e.g., nicotinamide) disrupts strong halogen-bonded networks, enhancing dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.